molecular formula C10H10FNO2 B13543781 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B13543781
M. Wt: 195.19 g/mol
InChI Key: VWXBIIDBSDFGJO-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the following structure:

C1CNC(C2=C1C=CC(=C2)F)C(=O)O\text{C}_1\text{CNC}(C_2=C_1C=CC(=C_2)F)C(=O)OC1​CNC(C2​=C1​C=CC(=C2​)F)C(=O)O

It belongs to the class of tetrahydroisoquinoline derivatives. Here’s a brief overview:

    Chemical Formula: CHFNO

    Molecular Weight: 195.19 g/mol

    IUPAC Name: this compound

Preparation Methods

This compound can be synthesized through various routes. One common method involves starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate . During the synthesis of ciprofloxacin hydrochloride (a fluorinated quinolone antibacterial drug), 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid serves as an intermediate .

Chemical Reactions Analysis

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

This compound finds applications in several fields:

    Medicine: It may serve as a building block for drug development due to its structural features.

    Chemistry: Researchers explore its reactivity and use it as a synthetic intermediate.

    Biology: Investigations into its biological activity and potential targets are ongoing.

    Industry: Its applications extend to the pharmaceutical and chemical industries.

Mechanism of Action

The precise mechanism by which 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid lies in its specific structure and reactivity.

For further information or inquiries, you can explore reliable chemical databases and research articles

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

VWXBIIDBSDFGJO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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